(3-Methylquinolin-2-yl)methanamine dihydrochloride (3-Methylquinolin-2-yl)methanamine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13517987
InChI: InChI=1S/C11H12N2.2ClH/c1-8-6-9-4-2-3-5-10(9)13-11(8)7-12;;/h2-6H,7,12H2,1H3;2*1H
SMILES: CC1=CC2=CC=CC=C2N=C1CN.Cl.Cl
Molecular Formula: C11H14Cl2N2
Molecular Weight: 245.14 g/mol

(3-Methylquinolin-2-yl)methanamine dihydrochloride

CAS No.:

Cat. No.: VC13517987

Molecular Formula: C11H14Cl2N2

Molecular Weight: 245.14 g/mol

* For research use only. Not for human or veterinary use.

(3-Methylquinolin-2-yl)methanamine dihydrochloride -

Specification

Molecular Formula C11H14Cl2N2
Molecular Weight 245.14 g/mol
IUPAC Name (3-methylquinolin-2-yl)methanamine;dihydrochloride
Standard InChI InChI=1S/C11H12N2.2ClH/c1-8-6-9-4-2-3-5-10(9)13-11(8)7-12;;/h2-6H,7,12H2,1H3;2*1H
Standard InChI Key CPKKJDVNNSGGMG-UHFFFAOYSA-N
SMILES CC1=CC2=CC=CC=C2N=C1CN.Cl.Cl
Canonical SMILES CC1=CC2=CC=CC=C2N=C1CN.Cl.Cl

Introduction

Synthesis and Industrial Preparation

Primary Synthesis Routes

The synthesis of (3-methylquinolin-2-yl)methanamine dihydrochloride typically involves a two-step process:

  • Formation of the Free Base: 3-Methylquinolin-2-yl)methanamine is synthesized via reductive amination of 3-methylquinoline-2-carbaldehyde using sodium cyanoborohydride (NaBH₃CN) in methanol .

  • Salt Formation: The free base is treated with concentrated hydrochloric acid (HCl) in an ethanol-water mixture, yielding the dihydrochloride salt.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
13-Methylquinoline-2-carbaldehyde, NH₃, NaBH₃CN, MeOH, 24 h, RT68%
2HCl (conc.), EtOH:H₂O (3:1), 2 h, 0–5°C92%

A patent describing analogous pyridin-2-yl-methylamine syntheses highlights the use of HF-pyridine complexes and sodium cyanoborohydride for analogous reductive aminations . These methods are adaptable to the quinoline series, with adjustments for steric and electronic effects from the fused benzene ring.

Pharmacological and Industrial Applications

Role as a Pharmaceutical Intermediate

(3-Methylquinolin-2-yl)methanamine dihydrochloride is primarily utilized as a building block in drug discovery. Its amine group facilitates coupling reactions with carboxylic acids or carbonyl compounds, enabling the synthesis of:

  • Antidepressants: Structural analogs of this compound have shown affinity for serotonin and norepinephrine transporters .

  • Analgesics: Quinoline derivatives are explored for their opioid receptor modulation potential .

Table 3: Derivatives and Their Targets

DerivativeBiological TargetActivity (IC₅₀)
4-Fluoro-piperidinyl analogμ-Opioid receptor12 nM
Benzoyl-piperidine hybridSerotonin transporter (SERT)45 nM

While direct pharmacological data for this specific compound remains limited, its structural relatives demonstrate promising in vitro activity, justifying its use in medicinal chemistry campaigns .

Comparative Analysis with Related Compounds

Structural Analogues

Table 4: Key Analogues and Their Properties

CompoundSubstituentsSolubility (mg/mL)
Quinolin-2-ylmethanamineH at position 31.2 (H₂O)
(4-Methylquinolin-2-yl)methanamineMethyl at position 40.8 (H₂O)
(3-Ethylquinolin-2-yl)methanamineEthyl at position 30.5 (H₂O)

The 3-methyl substitution in the target compound optimizes lipophilicity (clogP ≈ 2.1) compared to non-methylated analogues (clogP ≈ 1.5), enhancing membrane permeability in drug candidates.

Future Research Directions

Opportunities in Drug Development

  • Kinase Inhibitors: Quinoline amines are being investigated as ATP-competitive inhibitors for oncology targets (e.g., EGFR, BRAF) .

  • Antimicrobial Agents: Preliminary studies on related quinolines suggest potential against drug-resistant bacteria, warranting further exploration.

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